4-Amino-3-cyanobenzoic acid chemical properties
4-Amino-3-cyanobenzoic acid chemical properties
An In-depth Technical Guide to 4-Amino-3-cyanobenzoic Acid: Properties, Synthesis, and Applications
Abstract
This technical guide offers a comprehensive examination of 4-Amino-3-cyanobenzoic acid, a multifunctional aromatic compound of significant interest to the chemical and pharmaceutical sciences. As a versatile building block, its unique trifunctional structure—comprising an amino group, a cyano group, and a carboxylic acid on a benzene ring—presents a rich landscape for synthetic transformations. This document provides an in-depth analysis of its physicochemical properties, established synthesis methodologies, chemical reactivity profile, and key applications, particularly its role as a strategic intermediate in drug discovery and materials science. Detailed experimental protocols, safety and handling procedures, and spectroscopic data are included to serve as an essential resource for researchers, scientists, and drug development professionals.
Core Physicochemical & Structural Properties
4-Amino-3-cyanobenzoic acid is a solid organic compound characterized by the strategic placement of three distinct functional groups on an aromatic scaffold. The interplay between the electron-donating amino group and the electron-withdrawing cyano and carboxyl groups dictates its chemical behavior and physical properties.
Chemical Identity and Properties
A summary of the key identifiers and physicochemical properties for 4-Amino-3-cyanobenzoic acid is presented below for quick reference.
| Property | Value | Source(s) |
| IUPAC Name | 4-Amino-3-cyanobenzoic acid | N/A |
| CAS Number | 74192-47-5 | |
| Molecular Formula | C₈H₆N₂O₂ | [1] |
| Molecular Weight | 162.15 g/mol | [1] |
| Appearance | Solid | N/A |
| Melting Point | Not specified; related compounds have high MPs | N/A |
| Boiling Point | 404°C at 760 mmHg (Predicted) | |
| Purity | ≥95% - 97% (Typical commercial grades) | [1] |
| MDL Number | MFCD09745178 |
Synthesis Methodologies
The synthesis of 4-Amino-3-cyanobenzoic acid and its derivatives often involves multi-step pathways that leverage classical organic reactions. A common and logical approach is the Sandmeyer reaction, which introduces the cyano group onto an aromatic ring via a diazonium salt intermediate. Another patented method involves the oxidation of a toluene precursor.
A plausible synthetic route starts from 4-aminotoluene (p-toluidine). The amino group is first protected, followed by nitration, introduction of the cyano group, and subsequent oxidation of the methyl group to a carboxylic acid, and finally deprotection and reduction of the nitro group. A more direct patented method describes the oxidation of a substituted 3-cyanotoluene.[2]
Generalized Experimental Protocol: Sandmeyer Reaction Approach
This protocol outlines a representative synthesis for a cyanobenzoic acid derivative, illustrating the key chemical transformations. The synthesis of the specific target molecule, 4-Amino-3-cyanobenzoic acid, would involve similar steps starting from an appropriately substituted aniline precursor, such as 4-amino-3-methylbenzoic acid, followed by diazotization and cyanation.
Objective: To convert an aromatic amine to an aromatic nitrile.
Step-by-Step Protocol:
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Diazotization:
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Dissolve the starting aromatic amine (e.g., 4-aminobenzoic acid derivative) in a cold aqueous solution of a strong acid, such as hydrochloric acid (HCl).
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Cool the solution to 0-5 °C in an ice bath.
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Slowly add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the low temperature. The formation of a diazonium salt is indicated.[3]
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-
Cyanation (Sandmeyer Reaction):
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In a separate flask, prepare a solution of copper(I) cyanide (CuCN) in an appropriate solvent.
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Slowly add the cold diazonium salt solution to the CuCN solution. Vigorous nitrogen gas evolution is expected.[3]
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Allow the reaction to warm to room temperature and stir for several hours to ensure completion.
-
-
Work-up and Purification:
-
Quench the reaction mixture by pouring it into water or an aqueous basic solution.
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Extract the product into an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
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Purify the crude product by column chromatography or recrystallization to yield the final cyanobenzoic acid derivative.
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Synthesis Workflow Diagram
The following diagram illustrates a generalized workflow for the synthesis of a cyanobenzoic acid via the Sandmeyer reaction.
Caption: A generalized workflow for Sandmeyer synthesis.
Chemical Reactivity Profile
The reactivity of 4-Amino-3-cyanobenzoic acid is governed by its three functional groups. Their electronic properties (NH₂: activating, ortho/para-directing; -CN & -COOH: deactivating, meta-directing) create a nuanced reactivity profile.
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Amino Group (-NH₂): As a nucleophilic center, it can undergo acylation, alkylation, and diazotization. It strongly activates the ring towards electrophilic substitution, directing incoming electrophiles to the positions ortho and para to it (positions 2 and 6).
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Carboxylic Acid Group (-COOH): This group can be converted into esters (esterification), amides (amide coupling), or acid chlorides. It is a deactivating, meta-directing group for electrophilic aromatic substitution.
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Cyano Group (-CN): The nitrile can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine. It is also a deactivating, meta-directing group.
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Aromatic Ring: Electrophilic aromatic substitution is challenging due to the presence of two strong deactivating groups. However, the powerful activating effect of the amino group dominates, making positions 2 and 6 the most likely sites for substitution.
Key Reaction Pathways Diagram
Caption: Key reaction pathways of 4-Amino-3-cyanobenzoic acid.
Applications in Research and Development
4-Amino-3-cyanobenzoic acid is primarily utilized as a building block in organic synthesis. Its trifunctional nature allows for sequential and regioselective modifications, making it a valuable intermediate for constructing complex molecules.
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Pharmaceutical Synthesis: Substituted aminobenzoic acids are foundational scaffolds in medicinal chemistry.[4] They are precursors to a wide range of therapeutic agents, including antibacterial and anticancer drugs.[4][5] The specific structure of 4-Amino-3-cyanobenzoic acid allows for the development of highly functionalized molecules that can serve as enzyme inhibitors or receptor antagonists.
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Materials Science: Aromatic acids with cyano groups are used in the synthesis of high-performance polymers and liquid crystals.[6] The rigidity of the benzene ring and the polarity of the functional groups can impart desirable thermal and electronic properties to materials. It can also serve as an organic linker in the creation of Metal-Organic Frameworks (MOFs) for applications in gas storage and separation.[7]
Safety, Handling, and Storage
As with any chemical reagent, proper handling and storage of 4-Amino-3-cyanobenzoic acid are critical to ensure laboratory safety. The following information is based on safety data for structurally similar compounds.
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Hazard Identification: While specific data for this exact molecule is sparse, related aminobenzoic and cyanobenzoic acids are classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[8][9]
-
H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
-
-
Precautions for Safe Handling:
-
Use only in a well-ventilated area, preferably within a chemical fume hood.[10]
-
Avoid breathing dust, fumes, or vapors.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[10]
-
Wash hands thoroughly after handling.
-
-
Conditions for Safe Storage:
Spectroscopic Characterization
| Spectroscopy | Expected Features |
| ¹H NMR | Aromatic protons (3H) appearing as complex multiplets or distinct doublets/singlets in the δ 6.5-8.0 ppm range.A broad singlet for the amino (-NH₂) protons (2H), which may be exchangeable with D₂O.A very broad singlet for the carboxylic acid (-COOH) proton (1H) at δ > 10 ppm. |
| ¹³C NMR | Signals for 8 distinct carbons.Aromatic carbons in the δ 110-150 ppm range.A signal for the nitrile carbon (-C≡N) around δ 115-120 ppm.A signal for the carbonyl carbon (-COOH) downfield, typically δ > 165 ppm. |
| IR (Infrared) | Broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹).N-H stretching from the amino group (~3300-3500 cm⁻¹).Sharp C≡N stretch from the nitrile group (~2220-2260 cm⁻¹).Strong C=O stretch from the carboxylic acid (~1680-1710 cm⁻¹). |
| Mass Spec (MS) | Molecular ion peak (M⁺) corresponding to its molecular weight (162.15 g/mol ). |
Conclusion
4-Amino-3-cyanobenzoic acid stands out as a highly valuable and versatile intermediate in modern organic synthesis. Its distinct functional groups offer multiple handles for chemical modification, enabling the construction of complex molecular architectures. A thorough understanding of its physicochemical properties, reactivity, and handling requirements is paramount for leveraging its full potential in the development of novel pharmaceuticals and advanced materials. This guide provides the foundational knowledge necessary for scientists and researchers to effectively and safely incorporate this powerful building block into their synthetic strategies.
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